tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate

Description

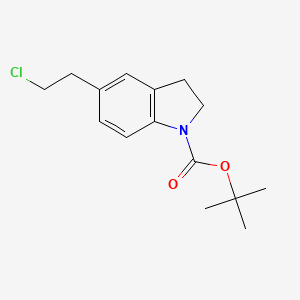

Chemical Structure & Properties tert-Butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS: 860024-94-8) is an indole derivative with a molecular formula of C₁₅H₂₀ClNO₂ and a molecular weight of 281.79 g/mol . The compound features a 2,3-dihydroindole (indoline) core substituted at the 5-position with a 2-chloroethyl group and protected at the 1-position by a tert-butyl carbamate. This tert-butyl ester enhances steric protection, improving stability during synthetic processes .

Synthetic Applications The compound is primarily used as a building block in pharmaceutical and organic synthesis. Its role as an intermediate in multi-step syntheses is highlighted in supplier catalogs, emphasizing its utility in generating bioactive molecules .

Properties

IUPAC Name |

tert-butyl 5-(2-chloroethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOGILKNZBKVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735332 | |

| Record name | tert-Butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860024-94-8 | |

| Record name | tert-Butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

A reference preparation method reported involves the following steps:

-

- The 5-position of the 2,3-dihydro-1H-indole is functionalized with a 2-chloroethyl substituent using an appropriate alkylating agent under controlled conditions.

-

- The nitrogen atom of the indoline ring is protected by reaction with tert-butyl chloroformate in the presence of a base (e.g., Et3N) in an anhydrous solvent such as DCM at low temperature (0 °C) followed by warming to room temperature.

-

- The crude product is purified by silica gel column chromatography to isolate tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate as a stable compound stored at 2-8 °C.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 2-chloroethyl halide, base, solvent (e.g., DMF) | Temperature: typically room temp to 80 °C; reaction time varies |

| Boc Protection | tert-Butyl chloroformate, Et3N, DCM | Temperature: 0 °C to room temp; overnight stirring recommended |

| Purification | Silica gel chromatography | Eluent: petroleum ether/ethyl acetate mixtures |

Alternative and Related Methods

Chlorooxidation Approach:

tert-Butyl hypochlorite has been used as a reagent for chlorination and chlorooxidation of indole derivatives, which could be adapted for selective chlorination at specific positions on the indole ring under mild conditions (40 °C, EtOAc solvent) with good yields (up to 99%). This method highlights the use of mild, selective chlorinating agents for functional group introduction.Multi-step Synthetic Sequences:

Some protocols involve initial formation of Boc-protected indole derivatives followed by selective alkylation or halogenation steps. For example, coupling reactions and catalytic hydrogenations followed by tosylation and nucleophilic substitution can be employed to introduce azido or chloroalkyl side chains, which can then be converted to the desired chloroethyl substituent.

Key Research Findings and Yields

- The Boc-protected 5-(2-chloroethyl)-2,3-dihydroindole is reported with a molecular weight of approximately 281.78 g/mol and is stable under refrigerated conditions (2-8 °C).

- Yields for the chlorooxidation and chlorination steps in related indole derivatives can reach up to 99% under optimized conditions with tert-butyl hypochlorite as the chlorinating agent.

- The Boc protection step is generally high yielding and provides a stable intermediate suitable for further synthetic transformations.

Summary Table of Preparation Method

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group or other reduced forms.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole core or the chloroethyl side chain .

Scientific Research Applications

Overview

Tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate is a synthetic compound with the molecular formula and a molar mass of approximately 281.78 g/mol. It is primarily recognized for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it suitable for the development of complex molecules. The compound can be utilized in:

- Alkylation Reactions : It can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group, facilitating the introduction of various alkyl groups.

- Formation of Indole Derivatives : The indole moiety is significant in medicinal chemistry, as it forms the backbone of numerous bioactive compounds.

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. This compound may be investigated for similar effects due to its structural characteristics.

- Neuroprotective Effects : Some studies suggest that indole derivatives can have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound through a multi-step reaction involving indole derivatives. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the compound.

In vitro studies assessed the biological activity of synthesized derivatives against cancer cell lines. The results indicated that certain modifications to the this compound structure enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Reactivity :

- The 2-chloroethyl group in the target compound enables alkylation or nucleophilic displacement, contrasting with the bromo (1c) and mesylate (15) groups, which are superior leaving groups for cross-couplings or substitutions .

- The boronate ester in the dioxaborolane derivative (MW 345.25) facilitates Suzuki-Miyaura reactions, a versatility absent in the chloroethyl analog .

Biological Relevance: The pyridinyl substituent (1b) enhances binding to biological targets (e.g., enzymes or receptors), whereas the chloroethyl group may confer cytotoxicity, akin to chlorambucil or bendamustine derivatives . Notably, bendamustine-related compounds with bis-chloroethyl groups (e.g., PF 43(1) compounds) exhibit alkylating anticancer activity, but the mono-chloroethyl substitution in the target compound likely reduces such potency .

Synthetic Flexibility :

- Hydroxyl or acetoxy derivatives (e.g., compounds) are pivotal for esterification or glycosylation, whereas the chloroethyl group’s primary utility lies in electrophilic reactions .

Biological Activity

Tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS Number: 133550-78-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 281.78 g/mol. The compound features a chloroethyl group attached to an indole structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.78 g/mol |

| CAS Number | 133550-78-4 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

- Cell Line Studies :

- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 5.85 µM, indicating potent antiproliferative effects.

- A549 (Lung Cancer) : Exhibited IC50 values ranging from 21.3 to 28.3 µM, showcasing its potential against lung cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : Studies suggest that this compound activates apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.

- Inhibition of Cell Cycle Progression : The compound has been shown to interfere with cell cycle regulators, effectively halting the progression of cancer cells through critical phases.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells :

- The compound was administered at varying concentrations over a period of 48 hours.

- Results indicated a dose-dependent inhibition of cell viability with significant morphological changes consistent with apoptosis.

-

A549 Cell Line Analysis :

- A series of experiments evaluated the compound's effects on cell migration and invasion.

- Findings revealed that treatment with this compound reduced migratory capabilities by over 50% compared to untreated controls.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-(2-chloroethyl)-2,3-dihydro-1H-indole-1-carboxylate?

The synthesis of tert-butyl-protected indole derivatives typically involves introducing the tert-butyloxycarbonyl (Boc) group via di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. For example, ethyl-5-chloro-1H-indole-2-carboxylate analogs are synthesized by protecting the indole NH group using (Boc)₂O with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane . The 2-chloroethyl substituent can be introduced via alkylation reactions, such as reacting the indole precursor with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate. Post-synthetic purification often involves column chromatography and recrystallization to achieve high purity (>95%) .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. The tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the indole aromatic protons resonate between 6.5–7.5 ppm. The 2-chloroethyl group shows characteristic splitting patterns for adjacent CH₂ groups (δ ~3.5–4.5 ppm). IR spectroscopy confirms the carbonyl stretch of the Boc group at ~1700 cm⁻¹. High-resolution mass spectrometry (HRMS) provides exact mass verification . For crystalline derivatives, X-ray diffraction using SHELX software resolves bond lengths and angles, ensuring stereochemical accuracy .

Q. What protective strategies are employed during the synthesis of indole derivatives like this compound?

The Boc group is widely used to protect the indole nitrogen due to its stability under basic and nucleophilic conditions. After introducing the Boc group, subsequent functionalization (e.g., alkylation at the 5-position) is performed. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane) to regenerate the free indole NH group. Alternative strategies, such as silyl ether protection for hydroxyl groups, may be employed if additional reactive sites are present .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of tert-butyl indole carboxylate derivatives?

Discrepancies in crystallographic data often arise from disordered solvent molecules or ambiguous hydrogen bonding. Using SHELXL for refinement, researchers can apply restraints to thermal parameters and occupancy factors. For example, in a study of a tert-butyl indole analog, partial occupancy of the chloroethyl group was resolved by refining alternate conformations and validating against NMR data . Multi-temperature crystallography (e.g., 100 K vs. room temperature) can also clarify dynamic structural features.

Q. What methodological considerations are critical when designing reactions involving the 2-chloroethyl substituent to avoid side reactions?

The 2-chloroethyl group is prone to elimination under basic or high-temperature conditions. To mitigate this, reactions should be conducted in aprotic solvents (e.g., DMF or THF) at controlled temperatures (<60°C). Catalysts like tetrabutylammonium iodide (TBAI) can enhance alkylation efficiency by stabilizing transition states. Monitoring reaction progress via TLC or LC-MS helps identify premature dechlorination or polymerization byproducts. Post-reaction quenching with aqueous ammonium chloride minimizes hydrolysis .

Q. How do variations in reaction conditions affect the yield and purity of this compound, and how can these be optimized?

Key variables include catalyst loading, solvent polarity, and reaction time. For Boc protection, increasing DMAP concentration (from 0.1 to 0.3 equiv.) improves yields from 70% to 90% by accelerating carbamate formation. Polar solvents (e.g., acetonitrile) favor SN2 mechanisms for chloroethyl substitution but may increase solvolysis. A study on analogous compounds demonstrated that optimizing stoichiometry (1:1.2 ratio of indole to alkylating agent) and using molecular sieves to scavenge water increased purity from 85% to 98% . Design of Experiments (DoE) methodologies can systematically identify optimal conditions.

Methodological Notes

- Safety : While toxicity data for this specific compound are limited, structurally similar Boc-protected indoles require handling in fume hoods with nitrile gloves due to potential irritant properties .

- Data Validation : Cross-referencing spectroscopic data with computational tools (e.g., DFT calculations for NMR shifts) ensures accuracy, especially when crystallographic data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.